molecular formula C13H11ClO3 B1345533 2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid CAS No. 3459-56-1

2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid

Cat. No. B1345533
CAS RN: 3459-56-1
M. Wt: 250.68 g/mol
InChI Key: DABUAUJNVONJSH-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid” is a complex organic compound. It contains a propanoic acid group attached to a 4-chlorophenyl group and a furan ring. The presence of these functional groups suggests that the compound may have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a propanoic acid group (a three-carbon chain with a carboxylic acid group at one end), attached to a 4-chlorophenyl group (a benzene ring with a chlorine atom at the 4-position) and a furan ring (a five-membered ring with four carbon atoms and one oxygen atom) .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-withdrawing chlorophenyl group and the electron-donating furan ring. The carboxylic acid group could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid, as part of broader research into furan and chlorophenyl-based chemicals, is involved in various synthetic and structural studies. Research includes the synthesis of geminally activated nitro dienes through condensation processes involving furan-2-yl compounds, demonstrating the compound's utility in creating structurally complex molecules with potential application in materials science and organic chemistry (Baichurin et al., 2019). Additionally, structural analysis of related chlorophenyl and furan derivatives has provided insights into their molecular geometry and interactions, which could inform the design of new materials and pharmaceuticals (Choi et al., 2008).

Antimicrobial Activity

Recent studies have expanded into the biological realm, particularly in the antimicrobial efficacy of furan-2-yl compounds. A notable investigation synthesized 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives and tested their antimicrobial activity, showing promising results against yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus (Kalyaev et al., 2022). This indicates the compound's potential role in developing new antimicrobial agents.

Catalysis and Biochemical Applications

The compound also finds applications in catalysis and biochemical processes. For instance, Pseudomonas cepacia lipase was used for the esterification and transesterification of 3-(furan-2-yl) propanoic acid, highlighting its utility in biocatalysis and the synthesis of esters with potential applications in flavors, fragrances, and pharmaceuticals (Vidya & Chadha, 2010).

Molecular Docking and Drug Discovery

In drug discovery, molecular docking studies have been conducted on novel pyrazole derivatives, including those with furan-2-yl groups, to evaluate their binding interactions with bacterial proteins. This approach aids in identifying compounds with significant antibacterial activity, suggesting the value of furan-2-yl compounds in developing new antibacterial drugs (Khumar et al., 2018).

Future Directions

The potential applications and future directions for research on this compound would depend on its physical, chemical, and biological properties. Given its complex structure, it could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

2-(4-chlorophenyl)-3-(furan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3/c14-10-5-3-9(4-6-10)12(13(15)16)8-11-2-1-7-17-11/h1-7,12H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABUAUJNVONJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CC(C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80956096
Record name 2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid

CAS RN

3459-56-1
Record name Propionic acid, alpha-(p-chlorophenyl)-beta-(2-furyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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